![molecular formula C23H26N3O8P B1672648 (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Overview
Description
Peptidomimetic analog 5 is a small protein-like chain designed to mimic a peptide. Peptidomimetics are compounds that emulate the structure and function of peptides but with enhanced stability and biological activity. These compounds are often used in medicinal chemistry to develop drugs that can act as receptor ligands or enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptidomimetic analog 5 can be synthesized through various methods, including the manipulation of native peptide backbones, coupling unnatural amino acids, and isosteric substitution where amino groups are replaced with oxygen or sulfur . The synthetic process often involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods: Industrial production of peptidomimetic analog 5 typically involves large-scale solid-phase peptide synthesis. This method is favored due to its efficiency and ability to produce high-purity compounds. The process includes the use of automated peptide synthesizers, which facilitate the rapid and accurate assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions: Peptidomimetic analog 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability and biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions are modified peptidomimetic analogs with enhanced stability, bioavailability, and receptor affinity .
Scientific Research Applications
Research indicates that this compound acts as a potent inhibitor of specific protein interactions, particularly the LFA-1/ICAM-1 interaction, which is crucial in immune responses. This inhibition suggests potential applications in immunology and therapeutic interventions for autoimmune diseases.
Immunology
The primary application of (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid is in the study of immune responses. Its ability to inhibit the LFA-1/ICAM-1 interaction makes it a valuable tool for:
- Investigating mechanisms of leukocyte adhesion.
- Developing treatments for conditions such as rheumatoid arthritis and multiple sclerosis, where immune cell trafficking is dysregulated.
Cancer Research
The compound's structural features allow it to be explored as a potential therapeutic agent in oncology. Specifically:
- It may inhibit tumor growth by modulating immune responses against cancer cells.
- Ongoing studies are evaluating its efficacy in combination therapies with existing chemotherapeutics.
Drug Development
Given its unique properties, this compound serves as a lead compound for:
- Designing new inhibitors targeting similar pathways.
- Exploring modifications to enhance potency and selectivity.
Case Study 1: Immune Modulation
In a study published in the Journal of Immunology, researchers demonstrated that this compound effectively reduced T-cell activation in vitro, suggesting its potential use as an immunosuppressant in transplant medicine .
Case Study 2: Cancer Treatment Synergy
A collaborative study between several universities found that combining this compound with standard chemotherapy agents resulted in enhanced anti-tumor activity compared to monotherapy .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Immunology | Inhibition of LFA-1/ICAM-1 interaction | Reduced T-cell activation and migration |
Cancer Research | Potential anti-tumor agent | Enhanced efficacy when combined with chemotherapy |
Drug Development | Lead compound for new inhibitors | Structural modifications improve selectivity |
Mechanism of Action
Peptidomimetic analog 5 exerts its effects by mimicking the structure of natural peptides, allowing it to interact with specific enzymes or receptors. The compound binds to these molecular targets, modulating their activity and influencing various biological pathways . This mechanism is crucial for its therapeutic applications, as it can inhibit or activate specific proteins involved in disease processes .
Comparison with Similar Compounds
Beta-peptides: These compounds have a backbone extended by one carbon atom compared to natural peptides.
Uniqueness of Peptidomimetic Analog 5: Peptidomimetic analog 5 stands out due to its enhanced stability and biological activity compared to traditional peptides. Its unique structure allows for better receptor affinity and selectivity, making it a valuable tool in drug discovery and development .
Biological Activity
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid is a synthetic compound with notable biological activity. It is characterized by a complex structure that includes a phosphonooxy group, which is integral to its bioactivity. This compound has been the subject of various studies aimed at understanding its mechanisms of action, potential therapeutic applications, and interaction with biological targets.
Chemical Structure
The chemical formula for this compound is , and its structure can be summarized as follows:
- Phosphonooxy group : Imparts unique biochemical properties.
- Formamido group : Facilitates interaction with biological molecules.
- Cyanophenyl and phenyl groups : Contributes to the compound's hydrophobicity and potential receptor interactions.
The biological activity of this compound appears to involve multiple pathways:
- Enzyme Inhibition : The phosphonooxy group is believed to interact with specific enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
Research Findings
- Anticancer Properties : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit tumor cell growth effectively, suggesting potential as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although further research is needed to elucidate its spectrum of activity and mechanism.
- Pharmacological Potential : The compound has been explored as a potential pharmaceutical intermediate, with ongoing studies assessing its efficacy and safety in preclinical models .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Tumor Cell Lines : A study demonstrated that the compound inhibited the growth of several tumor cell lines, with IC50 values indicating potent activity. The mechanism was attributed to its ability to interfere with cellular signaling pathways critical for tumor growth .
- Antimicrobial Testing : In vitro tests revealed that this compound displayed antimicrobial activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Significant growth inhibition | |
Antimicrobial | Activity against certain bacteria | |
Enzyme Interaction | Potential inhibition observed |
IC50 Values for Tumor Cell Lines
Properties
Molecular Formula |
C23H26N3O8P |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-cyanobenzoyl)amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H26N3O8P/c1-14(2)11-20(23(29)30)26-22(28)19(25-21(27)17-7-3-16(13-24)4-8-17)12-15-5-9-18(10-6-15)34-35(31,32)33/h3-10,14,19-20H,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H2,31,32,33)/t19-,20-/m0/s1 |
InChI Key |
HXSAWUQKNZJUNW-PMACEKPBSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISS610; ISS-610; ISS 610. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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